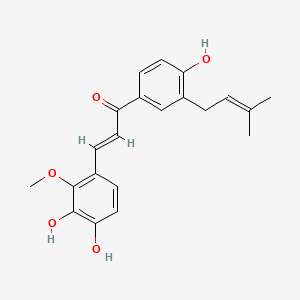

Licochalcone D

描述

isolated from Glycyrrhiza inflata; inhibits phosphorylation of NF-kappaB p65 in LPS signaling pathway

属性

IUPAC Name |

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETRVWFVEFCGOK-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162738 | |

| Record name | Licochalcone D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144506-15-0 | |

| Record name | Licochalcone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOCHALCONE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Licochalcone D

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Licochalcone D, a flavonoid compound valued for its antioxidant, anti-inflammatory, and anti-cancer properties. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C21H22O5 |

| Molecular Weight | 354.4 g/mol |

| Appearance | Solid (presumed) |

| Solubility | Soluble in DMSO |

| Storage Temperature | 2-8°C |

Experimental Protocols: Disposal of this compound

1. Personal Protective Equipment (PPE):

-

Wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.

2. Waste Segregation and Collection:

-

Do not dispose of this compound in general laboratory trash or down the drain.

-

Designate a specific, properly labeled hazardous waste container for solid chemical waste. The container should be made of a compatible material (e.g., a high-density polyethylene drum) and have a secure, tight-fitting lid.

-

Place all solid this compound waste, including any contaminated materials such as weighing paper or disposable spatulas, directly into this designated container.

3. Container Labeling:

-

Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage of Waste:

-

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

-

Ensure the storage area is secure, away from incompatible materials, and not in a high-traffic area.

5. Scheduling Waste Pickup:

-

Once the waste container is full, or in accordance with your institution's guidelines, contact your EHS department to schedule a pickup for proper disposal by a licensed hazardous waste contractor.

6. Decontamination:

-

After handling this compound, thoroughly wash your hands with soap and water.

-

Decontaminate any surfaces or equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) and wiping with absorbent materials. Dispose of these cleaning materials as hazardous waste.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

Personal protective equipment for handling Licochalcone D

Essential Safety and Handling Guide for Licochalcone D

This document provides immediate safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring laboratory safety and maintaining compound integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not thoroughly investigated, its structural analog, Licochalcone A, is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, cautious handling and appropriate PPE are mandatory.

Minimum Recommended PPE

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][5] | Protects eyes from airborne powder particles and splashes of solvent. |

| Hand Protection | Chemical-resistant nitrile gloves.[4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5] | Prevents dermal absorption, which can be harmful.[2][3] |

| Respiratory Protection | For handling powder, a NIOSH-approved N95 (or equivalent) respirator is required to control dust.[4] For extensive powder handling, consider a powered air-purifying respirator (PAPR).[4] | Prevents inhalation of the compound, which is presumed to be harmful.[2][3] |

| Body Protection | A standard lab coat is required.[2][4] For spill response or large-scale operations, an impervious apron should be used.[4] | Protects skin and personal clothing from contamination. |

Chemical and Physical Properties

Understanding the properties of this compound is essential for safe handling and storage.

| Property | Data |

| Molecular Formula | C₂₁H₂₂O₅[6] |

| Molecular Weight | 354.40 g/mol [7] |

| Appearance | Solid powder. |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[8][9] |

| CAS Number | 144506-15-0[8][10][11] |

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability and efficacy of this compound.

Storage Conditions

| Format | Temperature | Duration | Special Conditions |

| Powder | 2-8°C[8] or -20°C[9] | Up to 24-36 months.[8][9] | Keep vial tightly sealed in a dry, well-ventilated, and cool place.[5][8] Protect from light.[10] |

| Stock Solution (in Solvent) | -20°C | Up to 1 month.[9][10] | Protect from light.[10] Aliquot to avoid repeated freeze-thaw cycles.[9][10] |

| Stock Solution (in Solvent) | -80°C | Up to 6 months.[9][10] | Protect from light.[10] Aliquot to avoid repeated freeze-thaw cycles.[9][10] |

Safe Handling Protocol

-

Preparation : Conduct all handling of this compound powder within a certified chemical fume hood to avoid dust formation and inhalation.[5]

-

Weighing : When weighing the powder, use an analytical balance inside the fume hood or a ventilated balance enclosure.

-

Contact Avoidance : Avoid all direct contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[3]

-

Ventilation : Ensure appropriate exhaust ventilation is active where the compound is handled.[5]

-

After Handling : Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[1][5]

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol details the steps to safely prepare a stock solution for use in in vitro experiments.

-

Pre-Operation Check : Ensure the chemical fume hood is operational and you are wearing all required PPE (lab coat, nitrile gloves, safety glasses).

-

Material Equilibration : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Calculation : Calculate the required mass of this compound and volume of DMSO. For a 10 mM solution, you will need 3.544 mg of this compound per 1 mL of DMSO.

-

Weighing : In the fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube.

-

Solubilization : Add the calculated volume of fresh, anhydrous-grade DMSO to the tube.[9]

-

Mixing : Cap the tube tightly and vortex gently until the solid is completely dissolved.

-

Aliquoting : Dispense the solution into smaller, single-use, light-protecting vials (e.g., amber cryovials). This prevents contamination and degradation from repeated freeze-thaw cycles.[10]

-

Labeling and Storage : Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C as required.[9][10]

Emergency and Disposal Procedures

Spill & Exposure Response

| Emergency | Procedure |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][12] |

| Powder Spill | Pick up and arrange disposal without creating dust.[5] Sweep up and shovel the material into a suitable, closed container for disposal.[5] |

Waste Disposal Plan

-

Contaminated Materials : Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a dedicated hazardous chemical waste container.

-

Unused Compound/Solutions : Unused this compound powder and solutions must be treated as hazardous chemical waste.

-

Disposal : Do not let the product enter drains.[5] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Visual Process and Safety Diagrams

The following diagrams illustrate the key workflows and logical safety relationships for handling this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. canbipharm.com [canbipharm.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. glabridinchina.com [glabridinchina.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C21H22O5 | CID 10473311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. This compound | CAS:144506-15-0 | Manufacturer ChemFaces [chemfaces.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CAS#:144506-15-0 | Chemsrc [chemsrc.com]

- 12. echemi.com [echemi.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。